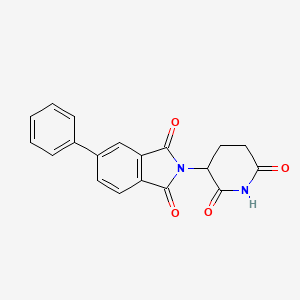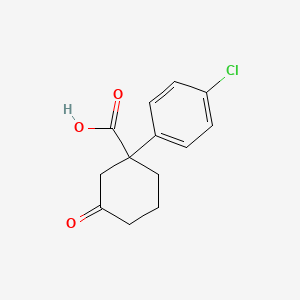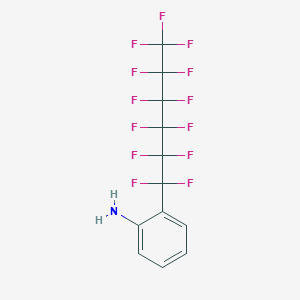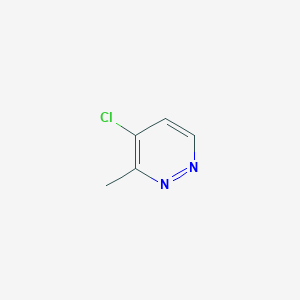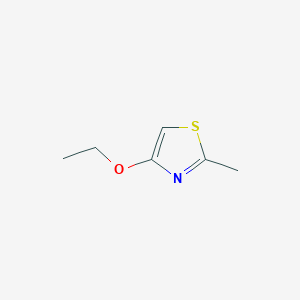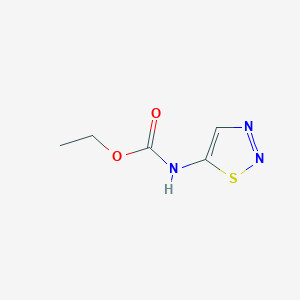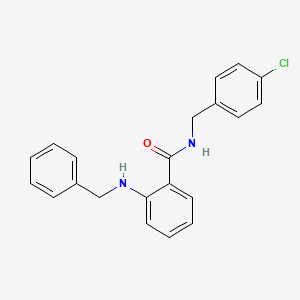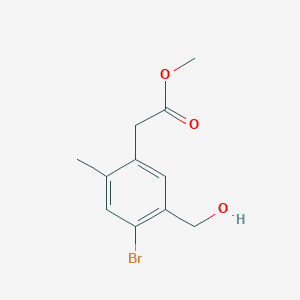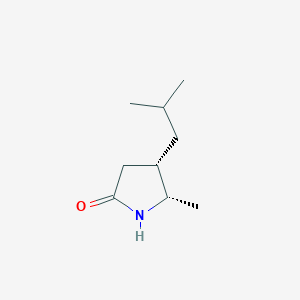
2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- is a chiral compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Its unique structure allows it to interact with biological systems in specific ways, making it a compound of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amino acids: Using amino acids as starting materials, cyclization can be achieved through dehydration reactions.
Reductive amination: This method involves the reduction of imines or oximes to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Potential therapeutic agent for treating specific diseases.
Industry: Used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidinone: A simpler analog with similar structural features.
N-Methyl-2-pyrrolidone: A widely used solvent with similar properties.
4-Hydroxy-2-pyrrolidinone: Another analog with hydroxyl functional group.
Uniqueness
2-Pyrrolidinone,5-methyl-4-(2-methylpropyl)-,(4S,5S)-rel- is unique due to its chiral centers and specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
(4S,5S)-5-methyl-4-(2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)4-8-5-9(11)10-7(8)3/h6-8H,4-5H2,1-3H3,(H,10,11)/t7-,8-/m0/s1 |
InChI-Schlüssel |
CQHOYQCZNAGNFO-YUMQZZPRSA-N |
Isomerische SMILES |
C[C@H]1[C@H](CC(=O)N1)CC(C)C |
Kanonische SMILES |
CC1C(CC(=O)N1)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone](/img/structure/B13105431.png)

![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105438.png)

